molecular formula C22H20N2O3S2 B2991627 N-(thiophen-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide CAS No. 946358-81-2

N-(thiophen-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Cat. No. B2991627
CAS RN: 946358-81-2
M. Wt: 424.53
InChI Key: UFGIAPDZVVSNLW-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors and has shown promising results in preclinical studies.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the indole moiety, such as the one , have been studied for their potential as antimicrobial agents. The indole ring system is a common structure found in many pharmacologically active molecules. Research has indicated that modifications to the indole scaffold can lead to compounds with significant antimicrobial properties . This compound could potentially be explored for its efficacy against drug-resistant bacterial strains, contributing to the development of new antibiotics.

Anticancer Properties

Indole derivatives have been recognized for their potential in cancer therapy. The structural complexity and the presence of the sulfonyl group could interact with various biological targets involved in cancer progression . Research into similar compounds has shown promise in inhibiting the growth of cancer cells, suggesting that this compound may also possess anticancer activities.

Antiviral Applications

The indole nucleus is a part of many compounds with antiviral activities. Given the biological potential of indole derivatives, this compound could be investigated for its ability to inhibit viral replication or interfere with virus-cell binding . This is particularly relevant in the search for treatments against emerging viral infections.

Anti-inflammatory Effects

Indole derivatives are known to exhibit anti-inflammatory effects. The compound , with its specific substitutions, might modulate the inflammatory response in the body. It could be a candidate for the development of new anti-inflammatory drugs, which could be beneficial in treating chronic inflammatory diseases .

Antifungal Efficacy

The indole ring system has been associated with antifungal properties. This compound could be synthesized and tested for its effectiveness against a range of fungal pathogens, potentially leading to new treatments for fungal infections .

Neuroprotective Potential

Indole derivatives have shown neuroprotective effects in various studies. The compound’s structure suggests it could interact with neurological pathways and offer protection against neurodegenerative diseases. Further research could explore its potential as a treatment for conditions like Alzheimer’s or Parkinson’s disease .

Antidiabetic Activity

Some indole derivatives have been found to exhibit antidiabetic activity. The compound could be investigated for its potential to regulate blood sugar levels or enhance insulin sensitivity, contributing to diabetes management .

Antitubercular Action

Given the diverse biological activities of indole derivatives, this compound might also be active against Mycobacterium tuberculosis. It could be part of a new class of antitubercular agents, which is crucial in the fight against tuberculosis, especially multidrug-resistant strains .

properties

IUPAC Name

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-16-8-10-18(11-9-16)29(26,27)21-14-24(20-7-3-2-6-19(20)21)15-22(25)23-13-17-5-4-12-28-17/h2-12,14H,13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGIAPDZVVSNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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